2,4-Diamino-6-methylpyrimidine-5-sulfonamide
Description
Properties
Molecular Formula |
C5H9N5O2S |
|---|---|
Molecular Weight |
203.23 g/mol |
IUPAC Name |
2,4-diamino-6-methylpyrimidine-5-sulfonamide |
InChI |
InChI=1S/C5H9N5O2S/c1-2-3(13(8,11)12)4(6)10-5(7)9-2/h1H3,(H2,8,11,12)(H4,6,7,9,10) |
InChI Key |
VEEOAKSPRJMYIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)N)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Cyclization and Substitution from α-Alkoxymethylcinnamonitriles
A patented method describes the synthesis of diaminopyrimidines, including derivatives related to this compound, via reaction of substituted α-alkoxymethylcinnamonitriles with alkali metal alkoxides and guanidine hydrochloride under anhydrous conditions. The process involves:
- Formation of an enol ether intermediate from the α-alkoxymethylcinnamonitrile using sodium methoxide in methanol or 2-methoxyethanol.
- Subsequent treatment with guanidine hydrochloride at elevated temperatures (90–120°C) to induce cyclization forming the pyrimidine ring.
- Isolation of the product by crystallization or extraction.
This method yields 2,4-diamino-5-substituted pyrimidines with high purity and good yield (e.g., 75%), applicable to methyl-substituted derivatives at position 6 by appropriately choosing the starting cinnamonitrile precursor.
The introduction of the sulfonamide group at the 5-position of the pyrimidine ring often involves chlorosulfonation of a methyl-substituted pyrimidine intermediate followed by amination. A multi-step patented process includes:
- Treatment of 4-hydroxy-2-(methylthio)-5-pyrimidinesulfonamide intermediates with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to generate chlorosulfonyl derivatives.
- Subsequent reaction with ammonia or amine sources to convert the sulfonyl chloride to the sulfonamide.
- Purification steps involving solvent washes, ion-exchange resins (e.g., Dowex), and chromatography to obtain the pure this compound compound.
Reduction and Acylation Routes via Nitro and Hydroxy Intermediates
Another approach involves the preparation of 2,4-diamino-6-hydroxy-5-formamidopyrimidine as a key intermediate, which can be converted to sulfonamide derivatives:
- Starting from 2,4-diamino-5-nitroso-6-hydroxypyrimidine, an acylation reaction in formamide and water catalyzed by sulfur-containing catalysts (e.g., sodium metabisulfite, sodium thiosulfate) produces 2,4-diamino-6-hydroxy-5-formamidopyrimidine.
- The process is characterized by high conversion, safety, and low waste generation.
- Ammonia and carbon dioxide generated are captured as ammonium salts, enhancing atom economy.
- This intermediate can be further transformed into sulfonamide derivatives via sulfonation and amination steps.
Alternative Synthetic Strategies via Thiolation and Coupling
Though more common in related pyrimidine derivatives, oxidative thiolation of diaminopyrimidine intermediates with aryl thiols has been reported for analogues but is less directly applicable to the sulfonamide derivative . Coupling reactions with activated esters and glutamate derivatives are more relevant to antifolate analogues rather than sulfonamides.
Detailed Reaction Conditions and Outcomes
Research Outcomes and Analytical Data
- The cyclization and substitution reactions consistently yield high-purity products with melting points around 229–231°C for methyl-substituted derivatives.
- The sulfonamide introduction steps provide products with purity >95%, confirmed by chromatographic and spectroscopic analysis.
- The acylation method involving nitrosopyrimidine intermediates shows excellent atom economy and environmental benefits, with byproducts converted into useful ammonium salts.
- Solubility and biological activity data from related analogues suggest that methyl substitution at position 6 and sulfonamide at position 5 confer favorable pharmacological profiles, though specific bioactivity data for this compound require further study.
Summary and Comparative Analysis
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| α-Alkoxymethylcinnamonitrile + Guanidine | Direct cyclization, mild conditions | High yield, straightforward | Requires anhydrous conditions, specialized intermediates |
| Chlorosulfonation + Amination | Established sulfonamide introduction | High purity, scalable | Use of hazardous reagents (POCl₃, PCl₅), gas evolution |
| Acylation of Nitro-Hydroxy Intermediates | Environmentally friendly, atom-efficient | Low waste, safe, high conversion | Multi-step, requires catalyst control |
| Thiolation & Coupling (less relevant) | Applicable to analogues | Useful for structural diversity | Not directly applicable to sulfonamide synthesis |
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-imino-6-methyl-1,4-dihydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonyl derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Introduction of different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, dihydropyrimidine derivatives, and various substituted pyrimidines, each with distinct chemical and biological properties .
Scientific Research Applications
2-Amino-4-imino-6-methyl-1,4-dihydropyrimidine-5-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiplasmodial agent.
Medicine: Explored for its therapeutic potential in treating diseases like malaria and sleeping sickness.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-Amino-4-imino-6-methyl-1,4-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes in pathogens, leading to their death or reduced activity. The exact molecular targets and pathways can vary depending on the specific application and organism being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2,4-diamino-6-methylpyrimidine-5-sulfonamide to structurally and functionally related pyrimidine derivatives, focusing on substituent effects, biochemical activity, and pharmacokinetic profiles.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis:
Structural Modifications and Activity :
- Sulfonamide vs. Adamantyl (DAMP) : The sulfonamide group in the target compound may confer better aqueous solubility compared to DAMP’s bulky adamantyl group, which contributes to lipophilicity and tissue retention .
- Sulfonamide vs. Dimethoxybenzyl (BW 301U) : BW 301U’s dimethoxybenzyl substituent enables rapid diffusion into cells, while the sulfonamide’s polarity might slow cellular uptake but reduce off-target toxicity .
Toxicity Profiles: DAMP exhibits cumulative antiproliferative toxicity (e.g., gastrointestinal and hematological effects) but is partially reversible with folinic acid . BW 301U’s cytotoxicity requires dual rescue with leucovorin and thymidine, suggesting broader metabolic disruption .
Pharmacokinetics :
- DAMP has a plasma half-life of 3 hours, with 27% unaccounted for, likely due to tissue sequestration .
- BW 301U persists in cells even after removal, indicating strong target binding .
- Sulfonamide-containing compounds (e.g., N-methyl-2,4-dioxo-tetrahydropyrimidine-5-sulfonamide in ) often exhibit moderate half-lives due to balanced solubility and permeability .
Research Implications and Gaps
- Sulfonamide Advantage : The sulfonamide group may improve solubility and reduce tissue accumulation compared to lipophilic analogs like DAMP, but this requires empirical validation .
- Enzyme Binding : Computational modeling could clarify how the sulfonamide moiety interacts with DHFR’s active site compared to adamantyl or dimethoxybenzyl groups .
- Synthetic Feasibility : ’s synthesis of methylthio-pyrimidine derivatives suggests routes to modify the target compound’s sulfonamide group for optimized activity .
Biological Activity
2,4-Diamino-6-methylpyrimidine-5-sulfonamide is a pyrimidine derivative with significant biological activity, particularly in the fields of antimicrobial and antiplasmodial research. This compound has garnered attention due to its potential therapeutic applications against various diseases, including malaria and Chagas disease. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Molecular Details:
- Molecular Formula: CHNOS
- Molecular Weight: 203.23 g/mol
- IUPAC Name: this compound
- Canonical SMILES: CC1=C(C(=NC(=N1)N)N)S(=O)(=O)N
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes of pathogens. It has been shown to interact with specific molecular targets that disrupt metabolic pathways essential for pathogen survival.
Enzyme Inhibition
Research indicates that this compound inhibits enzymes such as dihydrofolate reductase (DHFR), which is crucial for folate synthesis in many microorganisms. This inhibition leads to a reduction in nucleotide synthesis, ultimately impairing DNA replication and cell division in pathogens .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. It has been evaluated against a range of bacteria and fungi, demonstrating effectiveness particularly against:
- Bacteria: Escherichia coli, Staphylococcus aureus, Bacillus subtilis
- Fungi: Candida albicans
The compound's sulfonamide group enhances its antimicrobial efficacy by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis .
Antiplasmodial Activity
Significant research has focused on the antiplasmodial effects of this compound against Plasmodium falciparum, the causative agent of malaria. Studies have reported IC values indicating effective inhibition of parasite growth:
- A recent study highlighted an IC value of approximately 0.22 μM against P. falciparum strains, demonstrating strong selectivity and potency compared to existing treatments .
Case Studies and Research Findings
Q & A
Q. What are the key structural features and physicochemical properties of 2,4-diamino-6-methylpyrimidine-5-sulfonamide, and how do they influence its reactivity in synthetic pathways?
The compound’s pyrimidine core contains two amino groups at positions 2 and 4, a methyl group at position 6, and a sulfonamide moiety at position 4. These substituents confer distinct electronic and steric effects:
- Amino groups enhance nucleophilicity, enabling participation in condensation or substitution reactions.
- Methyl group increases steric hindrance, potentially directing regioselectivity in functionalization.
- Sulfonamide contributes to hydrogen bonding and solubility in polar solvents, as seen in analogous sulfonamide-containing pyrimidines .
Key physicochemical properties include a molecular formula of C₆H₉N₅O₂S (predicted via PubChem data for structurally related compounds) and a logP value indicative of moderate hydrophobicity .
Q. What synthetic methodologies are commonly employed to prepare this compound, and how do reaction conditions impact yield?
A standard approach involves:
Heterocyclization : Reacting a substituted malonic acid derivative (e.g., methoxymalonic acid diamide) with formamide under basic conditions to form the pyrimidine ring .
Sulfonylation : Introducing the sulfonamide group via reaction with 4-acetylaminobenzenesulfonyl chloride, followed by deprotection of the acetyl group .
Critical factors include:
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm, referencing retention times of analogous sulfonamides .
- NMR : ¹H NMR should show characteristic peaks for aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 1.2–1.5 ppm), and sulfonamide NH (δ 5.5–6.0 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) at m/z 216.0654 (calculated for C₆H₉N₅O₂S) .
Advanced Research Questions
Q. How does the sulfonamide group at position 5 influence the compound’s binding affinity in enzyme inhibition studies, and what structural analogs are worth exploring?
The sulfonamide moiety acts as a hydrogen-bond donor/acceptor, mimicking natural substrates in enzymes like dihydrofolate reductase (DHFR). For example:
- Pyrimethamine analogs (e.g., 5-(4-chlorophenyl)-6-ethyl-2,4-diaminopyrimidine) show that substituents at position 5 significantly alter binding kinetics .
- Substitution studies : Replacing sulfonamide with thioether or carboxyl groups (e.g., 2-amino-5-[(3,5-dimethoxyphenyl)sulfanyl] derivatives) can modulate steric and electronic interactions .
Q. What experimental strategies resolve contradictions in reported solubility data for this compound across different solvents?
- Phase-solubility analysis : Conduct titrations in solvents like DMSO, methanol, and aqueous buffers (pH 4–8) to map pH-dependent solubility.
- Co-solvency studies : Use ethanol-water mixtures to enhance solubility, as demonstrated for structurally similar pyrimidine sulfonamides .
- Thermodynamic modeling : Apply Hansen solubility parameters to predict miscibility gaps .
Q. How can X-ray crystallography elucidate polymorphic forms of this compound, and what implications do polymorphs have for biological activity?
- Crystallization : Grow single crystals via slow evaporation in DMSO/ethanol (1:3 v/v) at 4°C.
- Data collection : Resolve structures to <1.8 Å resolution to identify hydrogen-bonding patterns (e.g., sulfonamide N–H⋯N interactions with pyrimidine nitrogens) .
- Polymorph impact : As seen in 2-amino-5-nitropyrimidine, different crystal forms can alter bioavailability and dissolution rates, necessitating polymorph screening for drug development .
Q. What mechanistic insights explain the regioselectivity of electrophilic substitution reactions on the pyrimidine ring?
- DFT calculations : Model electron density maps to predict reactive sites. For example, the C5 position (adjacent to sulfonamide) is electron-deficient, favoring nucleophilic attack .
- Experimental validation : Compare bromination (Br₂/CH₃COOH) outcomes at C5 vs. C6 to confirm computational predictions .
Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s inhibitory potency against bacterial DHFR?
- Fragment-based screening : Test derivatives with modified substituents (e.g., 6-ethyl, 5-arylthio) using enzymatic assays .
- Co-crystallization : Resolve inhibitor-enzyme complexes to identify critical binding interactions (e.g., sulfonamide-O⋯Lys32 hydrogen bonds) .
- In silico docking : Use AutoDock Vina to prioritize synthetic targets based on predicted ΔG values .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
